molecular formula C24H40O7S B14783360 (R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-(sulfooxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

(R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-(sulfooxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

Cat. No.: B14783360
M. Wt: 472.6 g/mol
InChI Key: WHMOBEGYTDWMIG-UTOCQMGUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-(sulfooxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid typically involves multiple steps, starting from simpler steroid precursors. The key steps include hydroxylation, sulfonation, and esterification reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The sulfooxy group can be reduced to a hydroxyl group.

    Substitution: The sulfooxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted steroids. These derivatives can have different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a starting material for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific enzymes and receptors makes it a candidate for research into cell signaling pathways and metabolic regulation.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its structural similarity to other biologically active steroids suggests that it may have applications in treating diseases related to hormone imbalances or inflammation.

Industry

In industry, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in areas such as pharmaceuticals, cosmetics, and agrochemicals.

Mechanism of Action

The mechanism of action of ®-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-(sulfooxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and sulfooxy groups play a crucial role in these interactions, facilitating binding and activation of the target molecules. This can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cholic acid: A bile acid with a similar steroid structure but different functional groups.

    Deoxycholic acid: Another bile acid with structural similarities but lacking the sulfooxy group.

    Lithocholic acid: A bile acid with a similar core structure but different hydroxylation pattern.

Uniqueness

The uniqueness of ®-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-(sulfooxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid lies in its specific combination of functional groups and stereochemistry. This gives it distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C24H40O7S

Molecular Weight

472.6 g/mol

IUPAC Name

4-[(10S,13R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O7S/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(31-32(28,29)30)12-15(23)13-20(22)25/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30)/t14?,15?,16?,17?,18?,19?,20?,22?,23-,24+/m0/s1

InChI Key

WHMOBEGYTDWMIG-UTOCQMGUSA-N

Isomeric SMILES

CC(CCC(=O)O)C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)OS(=O)(=O)O)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C

Origin of Product

United States

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